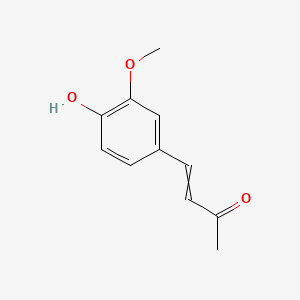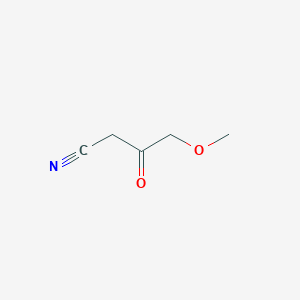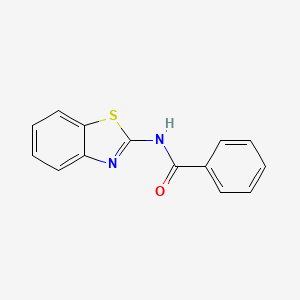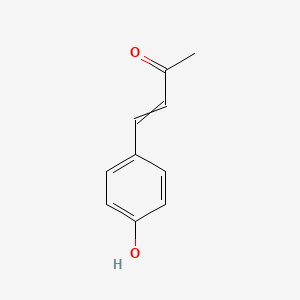
3-Buten-2-one, 4-(4-hydroxyphenyl)-
Vue d'ensemble
Description
3-Buten-2-one, 4-(4-hydroxyphenyl)-, also known as 4-hydroxybenzylideneacetone, is an organic compound with the molecular formula C10H10O2. It is a phenylbutanoid, a class of compounds known for their aromatic properties. This compound is notable for its presence in various natural products and its applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-hydroxyphenyl)- can be achieved through the crossed-aldol condensation of 4-hydroxybenzaldehyde with acetone. This reaction produces an adduct, which is then hydrogenated over rhodium on alumina to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar aldol condensation reactions, followed by catalytic hydrogenation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 4-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound leads to the formation of 4-(4-hydroxyphenyl)-2-butanone.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or rhodium on alumina are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-hydroxyphenyl)butanoic acid.
Reduction: 4-(4-hydroxyphenyl)-2-butanone.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Buten-2-one, 4-(4-hydroxyphenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 4-(4-hydroxyphenyl)- involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one:
Uniqueness
3-Buten-2-one, 4-(4-hydroxyphenyl)- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to undergo aldol condensation and subsequent hydrogenation makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3 |
Clé InChI |
OCNIKEFATSKIBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
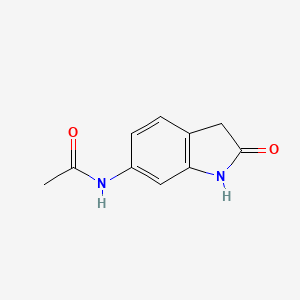
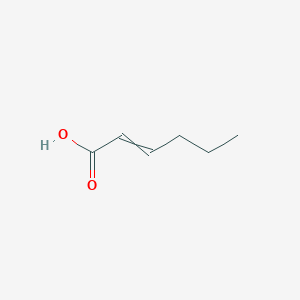
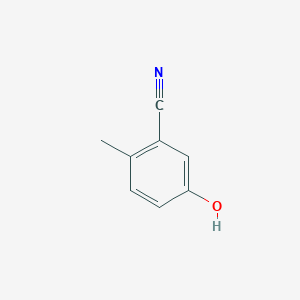
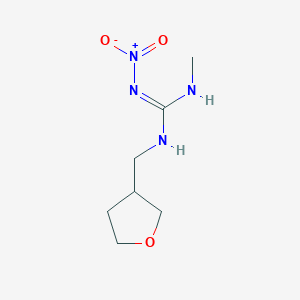
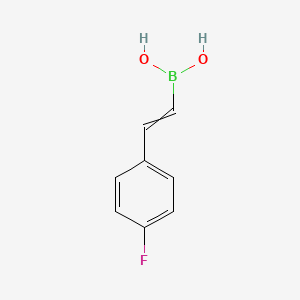
![1,2,4,5-Tetrahydrobenzo[d]oxepine](/img/structure/B8816444.png)
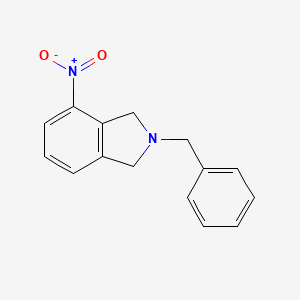
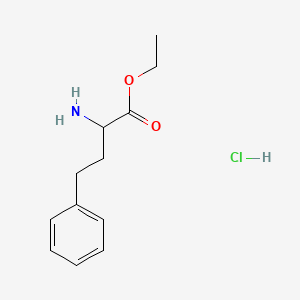
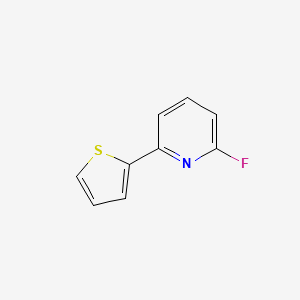
![N-[4-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B8816461.png)
